1,4-Dihydropyrido[3,2-c]pyridazine
Description
Properties
IUPAC Name |
1,4-dihydropyrido[3,2-c]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-2,4-5,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVPIENEWFJVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496702 | |
| Record name | 1,4-Dihydropyrido[3,2-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65847-63-4 | |
| Record name | 1,4-Dihydropyrido[3,2-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydropyrido[3,2-c]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Hantzsch reaction, which is a multi-component reaction, can be employed to construct the 1,4-dihydropyridine core . This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction times and waste generation .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrido[3,2-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired functional group transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine derivatives .
Scientific Research Applications
1,4-Dihydropyrido[3,2-c]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrido[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
1,4-Dihydropyridazino[4,3-c]azepines (16)
- Structure : Pyridazine fused with an azepine ring.
- Synthesis: Formed via hydrazine hydrate treatment of pyrano[3,2-c]azepines under acidic conditions (53–65% yields) .
- Key Differences : The azepine ring introduces conformational flexibility, which may influence reactivity compared to the rigid pyrido-pyridazine system. Oxidation of these derivatives yields aromatized pyridazines (18), a process less commonly observed in 1,4-dihydropyrido[3,2-c]pyridazine .
3,6-Dihydrofuro[3,4-c]pyridazine (10)
- Structure : Furan-fused pyridazine.
- Synthesis : Achieved via Zn(Cu)-mediated cyclization of furyldihalohydrazones (25% yield) .
- Key Differences : The oxygen atom in the furan ring alters electronic properties, reducing stability compared to nitrogen-rich analogs like this compound .
Functional Analogues
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
- Structure : Bicyclic dione system with a pyrazine ring.
- Application : Act as KRAS covalent inhibitors for cancer therapy (e.g., MICs < 10 µM against KRAS-mutant cell lines) .
- Key Differences: The dione moiety enhances electrophilicity, enabling covalent binding to KRAS, a feature absent in non-dione derivatives like this compound .
5,7-Di(thiophen-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione (5, 6)
- Structure : Pyrrolo-pyridazine diones with thiophene substituents.
- Key Differences : Thiophene groups confer π-conjugation, enabling optoelectronic applications, unlike the simpler this compound .
Q & A
Q. What are the established synthetic methodologies for 1,4-dihydropyrido[3,2-c]pyridazine, and how do reaction conditions influence yield?
The synthesis typically involves condensation of hydrazine with 1,4-diketones or their equivalents. For example, hydrazine reacts with 1,4-diketones under reflux in ethanol or acetic acid to form dihydropyridazines, which can be oxidized to pyridazines . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (70–100°C), and stoichiometric ratios. reports yields of 75–89% for derivatives via multicomponent reactions (MCRs) using aldehydes and indandione, highlighting the importance of catalytic acid (e.g., p-TsOH) and microwave-assisted heating to reduce side reactions .
Q. How is crystallographic data for this compound derivatives validated?
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is standard. The software resolves hydrogen bonding patterns and π-π stacking interactions critical for confirming molecular geometry. For example, torsion angles and bond distances in the pyridazine ring are validated against Cambridge Structural Database (CSD) entries to ensure accuracy. emphasizes iterative refinement cycles and R-factor convergence (<5%) as quality indicators .
Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?
- NMR : - and -NMR identify proton environments (e.g., NH at δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm).
- IR : Stretching vibrations at 1650–1700 cm confirm C=O groups.
- UV-Vis : Conjugation in the heterocyclic ring leads to λmax at 250–300 nm, validated against TD-DFT calculations () .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data for this compound derivatives?
Derivatives with MICs >200 mg/L against P. aeruginosa and E. coli () may lack target specificity. Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to bacterial enzymes (e.g., DNA gyrase). For instance, introducing electron-withdrawing groups (e.g., -NO) at position 3 enhances electrostatic interactions, as shown in virtual screening studies .
Q. What strategies optimize regioselectivity in cycloaddition reactions involving this compound?
Inverse-electron-demand Diels-Alder (IEDDA) reactions require electron-deficient dienophiles (e.g., tetrazines) and precise temperature control. demonstrates that 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine reacts with indole derivatives at 80°C in toluene, achieving >90% regioselectivity for the 1,2-adduct. DFT studies rationalize this via frontier molecular orbital (FMO) analysis .
Q. How do structural modifications impact the electrochemical properties of this compound?
Substituents at positions 2 and 5 alter redox potentials. Cyclic voltammetry (CV) of 3-hydroxy-4-oxo derivatives shows reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with HOMO energies calculated via the P method ( ). Electron-donating groups (e.g., -OCH) lower oxidation potentials, enhancing charge-transfer capabilities .
Methodological Considerations
Q. Designing experiments to analyze reaction mechanisms in pyridazine ring formation
Q. Addressing discrepancies in antimicrobial data
- Replicate assays : Use CLSI guidelines with triplicate measurements.
- Check solubility : Poor aqueous solubility (logP >3) may artificially inflate MICs. Use DMSO controls.
- SAR analysis : Correlate substituent Hammett constants (σ) with activity trends () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
